molecular formula C₂₉H₁₆D₁₇N₃O₄ B1159642 N-Octyl Nortadalafil-d17

N-Octyl Nortadalafil-d17

カタログ番号: B1159642
分子量: 504.69
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Octyl Nortadalafil-d17 is a deuterium-labeled analogue of N-Octyl Nortadalafil, a structural derivative of Tadalafil (the active pharmaceutical ingredient in Cialis). Its molecular formula is C₂₉H₁₆D₁₇N₃O₄, with 17 deuterium atoms replacing hydrogens in the octyl side chain . This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, where it serves as a stable internal standard for mass spectrometry due to its distinct isotopic signature . The compound retains the core pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione scaffold of Tadalafil but incorporates an octyl-d17 group, increasing molecular weight (~504 g/mol) and lipophilicity compared to non-deuterated counterparts .

特性

分子式

C₂₉H₁₆D₁₇N₃O₄

分子量

504.69

同義語

(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(octyl-d17)pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, molecular, and functional differences between N-Octyl Nortadalafil-d17 and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Properties Primary Applications
N-Octyl Nortadalafil-d17 C₂₉H₁₆D₁₇N₃O₄ ~504 Deuterated octyl chain; pyrazino-indole-dione scaffold Enhanced metabolic stability (kinetic isotope effect); high lipophilicity Internal standard for LC-MS/MS; metabolic studies
N-Octyl cis-Nortadalafil C₂₉H₃₃N₃O₄ ~487 Non-deuterated octyl chain; cis-configuration Moderate lipophilicity; potential stereoselective receptor binding Research on PDE5 inhibitors; structural analog studies
Tadalafil C₂₂H₁₉N₃O₄ 389.41 Methyl group at R2; no octyl chain FDA-approved PDE5 inhibitor; moderate half-life (~17.5 hours) Treatment of erectile dysfunction and PAH
L-Tadalafil-d3 C₂₂H₁₆D₃N₃O₄ ~392 Deuterium at three positions; L-stereochemistry Isotopic labeling for traceability; reduced metabolic degradation Pharmacokinetic assays; drug quantification
2’-Oxo Tadalafil C₂₂H₁₇N₃O₅ 403.39 Oxo group at benzodioxol moiety Altered receptor affinity; potential metabolite Metabolite identification; impurity profiling

Key Findings from Comparative Analysis

Structural Modifications and Lipophilicity: The octyl chain in N-Octyl Nortadalafil-d17 significantly increases lipophilicity compared to Tadalafil, enhancing membrane permeability and cellular uptake . Deuterium substitution in N-Octyl Nortadalafil-d17 reduces metabolic clearance rates due to the kinetic isotope effect, making it ideal for long-term tracer studies .

Stereochemical and Isotopic Differences: N-Octyl cis-Nortadalafil exhibits cis-configuration, which may alter PDE5 receptor binding compared to the trans-isomer (Tadalafil) . L-Tadalafil-d3 and N-Octyl Nortadalafil-d17 both leverage deuterium labeling but differ in substitution sites, affecting their utility in specific assays (e.g., L-Tadalafil-d3 is optimized for chiral separations) .

Functional Implications :

  • Tadalafil ’s shorter alkyl chain (methyl vs. octyl) results in lower molecular weight and distinct pharmacokinetics, including faster absorption and renal clearance .
  • 2’-Oxo Tadalafil ’s oxidized benzodioxol group may reduce PDE5 inhibition potency but serves as a critical marker for metabolite identification in adulterated supplements .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying N-Octyl Nortadalafil-d17 in pharmacokinetic studies?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated analogs like N-Octyl Nortadalafil-d17 due to its high sensitivity and specificity. Isotopic purity (≥98% deuterium incorporation) must be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to avoid interference from non-deuterated impurities . For method validation, adhere to AOAC SMPR 2014.011 guidelines, which require linearity (R² > 0.99), precision (RSD ≤ 15%), and accuracy (85–115% recovery) across biologically relevant concentrations .

Q. How should researchers design experiments to assess the stability of N-Octyl Nortadalafil-d17 under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) per ICH Q1A guidelines. For example:

  • Thermal Stability : Incubate at 40°C ± 2°C for 6 months.
  • Photostability : Expose to 1.2 million lux hours of visible light and 200 W·h/m² of UV.
    Analyze degradation products using LC-MS/MS and compare against unstressed controls. Stability-indicating methods must resolve all degradants with a resolution factor ≥2.0 .

Q. What are the critical parameters for synthesizing N-Octyl Nortadalafil-d17 with high isotopic fidelity?

  • Methodological Answer : Use deuterium-labeled precursors (e.g., octyl-d17 bromide) in a palladium-catalyzed coupling reaction. Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time/temperature to minimize hydrogen-deuterium exchange. Post-synthesis, purify via preparative HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) and validate purity using HRMS and NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between N-Octyl Nortadalafil-d17 and its non-deuterated analog?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability or protein binding. Design parallel in vitro assays (e.g., phosphodiesterase-5 inhibition) under identical conditions. Use deuterium isotope effect (DIE) studies to quantify rate changes in hepatic microsomal degradation. For example, a DIE > 1.5 indicates significant metabolic stabilization due to deuterium substitution, which may explain enhanced in vivo efficacy .

Q. What advanced models are suitable for studying the tissue-specific distribution of N-Octyl Nortadalafil-d17?

  • Methodological Answer : Employ matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) to map spatial distribution in rodent tissues. Validate with quantitative whole-body autoradiography (QWBA) using radiolabeled [¹⁴C]-N-Octyl Nortadalafil-d16. Ensure cross-validation between techniques by correlating signal intensities in organs like the liver and kidneys .

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Critical Quality Attributes (CQAs) : Isotopic purity, residual solvents, chiral integrity.
  • Process Parameters : Reaction pH, catalyst loading, and purification gradient.
    Use multivariate analysis (e.g., partial least squares regression) to identify key variables affecting CQAs. For example, a 10% increase in catalyst loading may reduce residual solvents by 25% .

Q. What statistical approaches are recommended for analyzing dose-response relationships in N-Octyl Nortadalafil-d17 toxicity studies?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Use the Hill equation to fit sigmoidal dose-response curves and calculate EC₅₀ values. For OECD-compliant toxicity studies (e.g., Test Guideline 402), ensure sample sizes ≥10 animals per dose group and apply Bonferroni correction to mitigate Type I errors .

Data Reporting and Validation

Q. How should researchers document analytical method validation for regulatory compliance?

  • Methodological Answer : Follow AOAC SMPR 2014.011 and ICH Q2(R1) guidelines. Include:

  • Specificity : No interference from matrix components (e.g., plasma proteins).
  • Linearity : Five-point calibration curve with back-calculated concentrations within ±15% of nominal.
  • Robustness : Test variations in column temperature (±5°C) and mobile phase pH (±0.2 units).
    Publish raw chromatograms and validation summaries in supplementary materials .

Q. What criteria define "acceptable" isotopic impurity levels in deuterated research compounds?

  • Methodological Answer : The U.S. Pharmacopeia (USP) mandates ≤2% non-deuterated impurities for isotopically labeled internal standards. Quantify impurities via HRMS and subtract their contributions using standard addition curves. For in vivo studies, conduct pilot pharmacokinetic assays to confirm impurities do not alter clearance rates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。